molecular formula C7H15N3O B14373146 3-Amino-2-[(dimethylamino)methyl]but-2-enamide CAS No. 89537-78-0

3-Amino-2-[(dimethylamino)methyl]but-2-enamide

Cat. No.: B14373146
CAS No.: 89537-78-0
M. Wt: 157.21 g/mol
InChI Key: ZTGUYDYZZXLQRS-UHFFFAOYSA-N
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Description

3-Amino-2-[(dimethylamino)methyl]but-2-enamide is an organic compound that belongs to the class of amines It is characterized by the presence of both amino and dimethylamino groups attached to a butenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(dimethylamino)methyl]but-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with an appropriate precursor, such as a butenamide derivative, under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(dimethylamino)methyl]but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amine derivatives with different oxidation states.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-Amino-2-[(dimethylamino)methyl]but-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(dimethylamino)methyl]but-2-enamide involves its interaction with specific molecular targets. The amino and dimethylamino groups can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminopropylamine: Another amine with similar functional groups but different structural arrangement.

    Methylamine: A simpler amine with only one methyl group attached to the nitrogen.

    Trimethylamine: An amine with three methyl groups attached to the nitrogen.

Uniqueness

3-Amino-2-[(dimethylamino)methyl]but-2-enamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

89537-78-0

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

3-amino-2-[(dimethylamino)methyl]but-2-enamide

InChI

InChI=1S/C7H15N3O/c1-5(8)6(7(9)11)4-10(2)3/h4,8H2,1-3H3,(H2,9,11)

InChI Key

ZTGUYDYZZXLQRS-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CN(C)C)C(=O)N)N

Origin of Product

United States

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